2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride
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Overview
Description
Synthesis Analysis
While there is no direct synthesis method available for “2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride”, there are methods for synthesizing similar compounds. For instance, a method for synthesizing 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the reaction of piperazine mono-hydrochloric salts and 2-(2-chloroethoxy) ethanol .Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of benzothiazole, incorporating piperazine groups to evaluate their antimicrobial properties. Patel et al. (2011) synthesized pyridine derivatives showing variable and modest activity against bacterial and fungal strains. Similarly, Patel and Agravat (2007) explored the synthesis of pyridine derivatives with antimicrobial activities. Al-Talib et al. (2016) created hydrazide derivatives from 2-chloro benzo[d]thiazole and ethyl 2-(piperazin-1-yl) acetate, although no significant activity was observed against selected bacteria.
- Patel, Agravat, & Shaikh, 2011
- Patel & Agravat, 2007Research has also been directed towards evaluating the anticancer potential of benzothiazole-piperazine derivatives. Byrappa et al. (2017) synthesized novel isoxazolines linked to benzothiazoles, showing potent cytotoxic and antineoplastic activities against cancer cells. Murty et al. (2013) created benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol, with some compounds displaying significant cytotoxic activity against various cancer cell lines.
- Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016
Enzyme Inhibition
Compounds derived from 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride have been investigated for their enzyme inhibitory effects. Mohsen et al. (2014) synthesized benzothiazole derivatives with piperazine and thiocarbamate moieties, identifying some compounds as potential anticholinesterase agents.
- Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014These studies showcase the diverse scientific research applications of this compound and its derivatives, highlighting their potential in developing new therapeutic agents with antimicrobial, anticancer, and enzyme inhibitory activities.
Mechanism of Action
Target of Action
The compound 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
The compound interacts with its targets, the dopamine and serotonin receptors, by binding to them and blocking their activity. This results in a decrease in the transmission of dopamine and serotonin signals, which can help to alleviate symptoms of certain psychiatric disorders .
Biochemical Pathways
The compound’s action on dopamine and serotonin receptors affects several biochemical pathways. These include the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and cognition. By blocking these receptors, the compound can alter the functioning of these pathways and their downstream effects .
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drug-like properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME). It suggests that the compound may have acceptable bioavailability.
Result of Action
It is known that dopamine and serotonin antagonists can have various effects at the cellular level, including changes in neurotransmitter release, receptor expression, and intracellular signaling .
properties
IUPAC Name |
2-(1-piperazin-1-ylethyl)-1,3-benzothiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.2ClH/c1-10(16-8-6-14-7-9-16)13-15-11-4-2-3-5-12(11)17-13;;/h2-5,10,14H,6-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGSODXDABBZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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